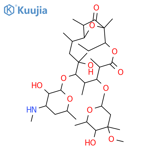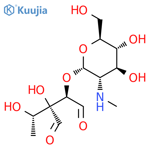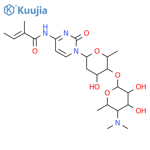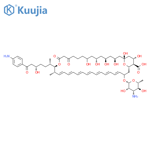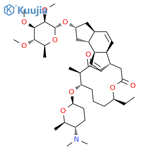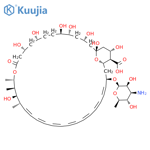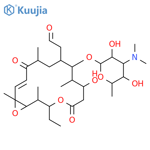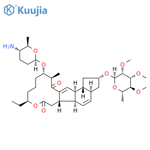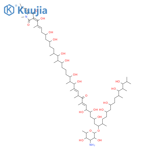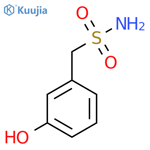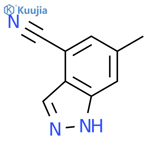アミノグリコシド
Aminoglycosides are a class of antibiotics derived from or structurally related to those produced by Streptomyces bacteria. These agents exert their antibacterial activity primarily through binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis in susceptible bacterial cells. Aminoglycosides exhibit broad-spectrum antimicrobial activity against aerobic gram-negative bacilli and some anaerobes. Common aminoglycosides include gentamicin, amikacin, streptomycin, and tobramycin. They are particularly effective against Enterobacteriaceae and Pseudomonas aeruginosa infections. However, their clinical use is limited by potential nephrotoxicity, ototoxicity, and neurotoxicity, which necessitate careful dosing and monitoring in patients. Due to their potent antibacterial effects, aminoglycosides are often used in combination with other antibiotics or as part of treatment regimens for severe infections, such as those caused by multidrug-resistant organisms.

関連文献
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
推奨される供給者
-
Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
